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Compound of Interest

Compound Name: 6-Bromo-4-chloro-1H-indole

Cat. No.: B1343641

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-
Bromo-4-chloro-1H-indole. Due to the limited availability of published experimental spectra
for this specific compound, this document presents a combination of physicochemical
properties sourced from chemical suppliers, generalized experimental protocols for
spectroscopic analysis of indole derivatives, and predicted spectral data based on analogous
compounds. This guide is intended to serve as a valuable resource for researchers working
with this and related molecules in drug discovery and development.

Physicochemical Properties

6-Bromo-4-chloro-1H-indole is a halogenated indole derivative. The presence of bromine and
chlorine atoms significantly influences its electronic properties and potential for further chemical
modification. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of 6-Bromo-4-chloro-1H-indole
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Property Value Source
CAS Number 885519-01-7 [1]12]
Molecular Formula CsHsBrCIN [1][2]
Molecular Weight 230.49 g/mol [11[2]

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Br) "

Cl
JSFRDTNSPFYYTQ-
InChiKey [1]
UHFFFAOYSA-N
Purity >96% (Commercially available) [2]
Storage Store at room temperature [2]

Spectroscopic Data (Predicted and Analog-Based)

While specific experimental spectra for 6-Bromo-4-chloro-1H-indole are not readily available

in public databases, we can predict the expected spectroscopic characteristics based on the

analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

predicted chemical shifts for 6-Bromo-4-chloro-1H-indole are based on the known effects of

halogen substituents on the indole ring system.

Table 2: Predicted *H NMR Spectroscopic Data for 6-Bromo-4-chloro-1H-indole
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Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (6, ppm) (J, Hz)
H-1 (N-H) 8.1-8.3 brs
H-2 7.3-75 t ~2.5-3.0
H-3 6.5-6.7 t ~2.0-25
H-5 72-7.4 d ~1.5-20
H-7 75-7.7 d ~1.5-2.0

Table 3: Predicted 3C NMR Spectroscopic Data for 6-Bromo-4-chloro-1H-indole

Carbon Predicted Chemical Shift (6, ppm)
C-2 125 -127

C-3 102 - 104

C-3a 128 - 130

C-4 118 - 120 (C-Cl)

C-5 122 - 124

C-6 115 - 117 (C-Br)

C-7 113 - 115

C-7a 135 - 137

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments. For 6-Bromo-4-chloro-1H-indole, the mass spectrum is expected to show a
characteristic isotopic pattern due to the presence of bromine (°Br and 8!Br) and chlorine (3>Cl
and 3’Cl) isotopes.

Table 4: Predicted Mass Spectrometry Data for 6-Bromo-4-chloro-1H-indole
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. . Relative
lon Description Predicted m/z

Abundance Pattern

Molecular ion
[M]* 228

Base peak cluster
(CsHs7°Br3>CIN)*+

Isotopic peak

[M+2]* (CsHs®1Br3>CIN)* / 230 Prominent
(CsHs°Br3’CIN)*+
sotopic pea
I pic peak

[M+4]+ 232 Observable
(CsHs®1Br3’CIN)*

- ragment ion ~ ossible
M-HCN]* F [ 201/203/205 Possibl
[M-Br]* Fragment ion ~149/151 Possible
[M-CI]* Fragment ion ~193/195 Possible

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 6-Bromo-4-chloro-1H-indole is expected to show characteristic absorption bands
for the N-H bond and the aromatic C-H and C=C bonds.

Table 5: Predicted Infrared (IR) Spectroscopy Data for 6-Bromo-4-chloro-1H-indole

Predicted Wavenumber

Functional Group Intensity
(cm™)

N-H stretch 3400 - 3300 Medium

Aromatic C-H stretch 3100 - 3000 Medium

Aromatic C=C stretch 1600 - 1450 Medium-Strong

C-N stretch 1350 - 1250 Medium

C-Cl stretch 800 - 600 Strong

C-Br stretch 700 - 500 Strong
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Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for
indole derivatives like 6-Bromo-4-chloro-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Weigh 5-10 mg of the 6-Bromo-4-chloro-1H-indole sample into a clean, dry vial.
e Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds).

o Gently vortex or sonicate the vial to ensure complete dissolution.

« Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube.[3]

A standard *H NMR spectrum can be acquired on a 400 or 500 MHz spectrometer with the
following typical parameters:[3]

e Pulse Program: Standard single-pulse sequence (e.g., 'zg30').[3]

Spectral Width (SW): ~16 ppm, centered around 6-7 ppm.[4]

Acquisition Time (AQ): 2-4 seconds.[3]

Relaxation Delay (D1): 1-5 seconds.[3]

Number of Scans (NS): 8-16 scans.[3]

Temperature: 298 K (25 °C).[4]

A standard proton-decoupled 3C NMR spectrum can be acquired using the same sample with
these typical parameters:[3]

e Pulse Program: Standard proton-decoupled single-pulse sequence with NOE (e.qg.,
'zgpg30).[3]

e Spectral Width (SW): ~240 ppm, centered around 100-120 ppm.[3]

e Acquisition Time (AQ): 1-2 seconds.
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e Relaxation Delay (D1): 2 seconds.[3]

e Number of Scans (NS): 1024 or more, depending on concentration.[3]
e Apply a Fourier transform to the acquired Free Induction Decay (FID).
e Phase the spectrum and perform baseline correction.[3]

» Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCls at 7.26 ppm
for 1H and 77.16 ppm for 13C) or an internal standard like tetramethylsilane (TMS) at 0.00

ppm.[3]

« Integrate the signals in the *H NMR spectrum to determine relative proton ratios.[3]

Mass Spectrometry (MS)

o Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile organic solvent
such as methanol, acetonitrile, or dichloromethane.[5]

 Dilute the stock solution to a final concentration of 1-10 pg/mL in the same solvent.[5]
o Ensure the final solution is free of any particulate matter by filtration if necessary.
The choice of ionization technique will depend on the desired information.

» Electron lonization (EIl): Useful for fragmentation analysis and comparison with spectral
libraries. Typically performed on a GC-MS system.

» Electrospray lonization (ESI): A soft ionization technique ideal for determining the molecular
weight. Typically performed on an LC-MS system.[5]

The mass spectrometer should be operated in positive ion mode to detect the protonated
molecule [M+H]* or the radical cation [M]*e. A mass range of m/z 50-500 is generally sufficient.

Infrared (IR) Spectroscopy

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on
the ATR crystal.[6]
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o KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press
into a thin, transparent pellet.

e Record a background spectrum of the empty sample compartment or the clean ATR crystal.
e Place the sample in the instrument and record the spectrum.

e The spectrum is typically collected over a range of 4000-400 cm~* with a resolution of 4
cm~L,

Visualizations
Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a novel indole derivative like 6-Bromo-4-chloro-1H-indole.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1343641?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Synthesis & Purification of
6-Bromo-4-chloro-1H-indole

For NMR

Dissolution in
Deuterated Solvent

Sample Preparation

For IR/IMS

Solid Sample

Y

Spectrosco?ic Analysis

NMR Spectroscopy Mass Spectrometry
(*H, =2C) (El, ESI)

Infrared Spectroscopy

(ATR or KBr)

y

Data Intev)

retation

y

NMR Spectra

Mass Spectrum

IR Spectrum

:

Structure Elucidation &
Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 6-Bromo-4-chloro-1H-indole.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how different spectroscopic techniques provide

complementary information to confirm the structure of 6-Bromo-4-chloro-1H-indole.
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Caption: Interplay of Spectroscopic Techniques in Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromo-4-chloro-1H-indole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1343641#spectroscopic-data-of-6-bromo-4-chloro-
1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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